molecular formula C11H17ClO4 B14407339 Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate CAS No. 85750-78-3

Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate

Cat. No.: B14407339
CAS No.: 85750-78-3
M. Wt: 248.70 g/mol
InChI Key: NDDYAZIVVDOEJX-UHFFFAOYSA-N
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Description

Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chloromethyl group and two ester groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate typically involves the chloromethylation of dimethyl cyclohexane-1,2-dicarboxylate. This can be achieved through the reaction of dimethyl cyclohexane-1,2-dicarboxylate with formaldehyde and hydrochloric acid under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the chloromethylated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester groups can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted cyclohexane derivatives.

    Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid derivatives.

    Reduction: Formation of cyclohexane-1,2-diol derivatives.

Scientific Research Applications

Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This can lead to the formation of covalent bonds and subsequent biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,2-dimethylcyclohexane-1,2-dicarboxylate
  • Dimethyl 1,4-cyclohexanedicarboxylate
  • Dimethyl 1,2-dibromocyclohexane-1,2-dicarboxylate

Uniqueness

Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chloromethyl group allows for specific substitution reactions that are not possible with other similar compounds.

Properties

CAS No.

85750-78-3

Molecular Formula

C11H17ClO4

Molecular Weight

248.70 g/mol

IUPAC Name

dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C11H17ClO4/c1-15-9(13)8-5-3-4-6-11(8,7-12)10(14)16-2/h8H,3-7H2,1-2H3

InChI Key

NDDYAZIVVDOEJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1(CCl)C(=O)OC

Origin of Product

United States

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